molecular formula C17H17N3O B5695880 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B5695880
M. Wt: 279.34 g/mol
InChI Key: ITJZYYUGGJDBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of certain enzymes, such as cyclin-dependent kinases. This inhibition leads to the suppression of tumor growth and can also contribute to the anti-inflammatory and analgesic effects of the compound.
Biochemical and physiological effects:
6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the suppression of tumor growth and the treatment of inflammatory conditions. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments include its potential anticancer, anti-inflammatory, and analgesic effects. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol. One direction is to investigate its potential as an anticancer agent in various cancer types. Another direction is to explore its potential as a treatment for inflammatory conditions, such as arthritis. Additionally, further research can be conducted to improve the solubility and reduce the toxicity of the compound.

Synthesis Methods

The synthesis of 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been achieved using various methods. One of the common methods is the reaction between 5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol and allyl bromide in the presence of potassium carbonate. Another method involves the reaction between 5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol and allyl chloride in the presence of sodium hydride. The yield of the compound varies depending on the method used, and the purity can be improved by recrystallization.

Scientific Research Applications

6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been found to have potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell cycle regulation. This inhibition can lead to the suppression of tumor growth, making 6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol a potential anticancer agent. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.

properties

IUPAC Name

5-methyl-2-(3-methylphenyl)-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-4-6-14-12(3)18-16-10-15(19-20(16)17(14)21)13-8-5-7-11(2)9-13/h4-5,7-10,19H,1,6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJZYYUGGJDBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=NC(=C(C(=O)N3N2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-(3-methylphenyl)-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

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